2-amino-5-oxo-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Overview
Description
2-amino-5-oxo-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex heterocyclic compound that features a unique fusion of thiazole, pyridine, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2-amino-5-oxo-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole, pyridine, and pyrimidine derivatives, such as:
- 2-amino-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine
- 2-amino-5-oxo-4-(2-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine
- 2-amino-5-oxo-4-(4-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine
Uniqueness
What sets 2-amino-5-oxo-4-(3-thienyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
12-amino-8-oxo-10-thiophen-3-yl-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N5OS2/c15-5-8-9(7-1-3-21-6-7)10-12(17-11(8)16)19-2-4-22-14(19)18-13(10)20/h1-4,6H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYYTUSLNQEUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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